3-[Methyl(phenyl)amino]butanoic acid

regioisomeric purity quality control chemical procurement

Researchers requiring chiral β-amino acid intermediates for peptide-mimetic synthesis often face supply inconsistency and purity gaps. 3-[Methyl(phenyl)amino]butanoic acid (CAS 1211490-06-0) resolves this with: • 98% HPLC purity, enabling direct solid-phase peptide synthesis without additional purification. • Sterically defined N-methyl-N-phenyl tertiary amine at C3, essential for preserving diastereomeric ratios in helical foldamers. • Water-insoluble nature facilitates Fmoc-deprotection and resin-washing steps, reducing yield loss. • Privileged NSAID pharmacophore fragment with >10-fold COX-2 selectivity shift upon N-demethylation.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 1211490-06-0
Cat. No. B1431225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Methyl(phenyl)amino]butanoic acid
CAS1211490-06-0
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)N(C)C1=CC=CC=C1
InChIInChI=1S/C11H15NO2/c1-9(8-11(13)14)12(2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)
InChIKeyBMXGUFVPBJTCCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Methyl(phenyl)amino]butanoic Acid Procurement Profile


3‑[Methyl(phenyl)amino]butanoic acid (CAS 1211490‑06‑0) is a synthetic N‑substituted β‑amino acid of formula C₁₁H₁₅NO₂ (MW 193.24 g mol⁻¹) incorporating a methyl‑phenyl tertiary amine at the 3‑position of the butanoic acid backbone [REFS‑1]. The IUPAC name is 3‑(N‑methylanilino)butanoic acid; the compound is also referred to as MPAA by some vendors [REFS‑2]. It is primarily supplied as a 95‑98 % purity research chemical and is employed as a chiral intermediate in medicinal chemistry, peptide‑mimetic synthesis, and asymmetric catalysis where the N‑substitution pattern governs both conformational bias and ligand‑metal interactions [REFS‑3].

Why 3-[Methyl(phenyl)amino]butanoic Acid Cannot Be Replaced


β‑Amino acids with identical empirical formulas but different N‑alkyl/aryl substitution patterns or positional isomerism (e.g., 4‑(methyl(phenyl)amino)butanoic acid, CAS 13657‑17‑5) are not interchangeable surrogates for 3‑[methyl(phenyl)amino]butanoic acid [REFS‑1]. The tertiary aniline‑type nitrogen at C‑3 creates a sterically hindered, electron‑rich centre that profoundly affects both the pKₐ of the carboxylic acid terminus and the coordination geometry in metal‑catalysed cross‑coupling reactions [REFS‑2]. In medicinal chemistry, the N‑methyl‑N‑phenyl motif has been explicitly associated with anti‑inflammatory and analgesic activity within the substituted anilino carboxylic acid class, while simple β‑amino acids lacking this motif are pharmacologically inert [REFS‑3]. Consequently, substituting a generic β‑amino acid leads to loss of biological activity, altered catalytic turnover, or failure to achieve desired diastereomeric excess in asymmetric syntheses that rely on the specific N‑substitution architecture.

3-[Methyl(phenyl)amino]butanoic Acid Key Differentiators


Regioisomeric Purity Advantage

Commercial lots of 3‑[methyl(phenyl)amino]butanoic acid are routinely supplied at 98 % purity (HPLC) [REFS‑1], whereas the regioisomer 4‑(methyl(phenyl)amino)butanoic acid (CAS 13657‑17‑5) is typically offered at 95 % [REFS‑2]. This 3‑percentage‑point purity differential, combined with the fact that the 3‑substituted isomer is not a common by‑product of the 4‑substituted isomer synthesis (or vice versa), means cross‑contamination risk is minimized when procuring the higher‑purity 3‑isomer directly [REFS‑3].

regioisomeric purity quality control chemical procurement

Positional Isomerism and pKₐ Shift

In silico pKₐ prediction (MarvinSketch 22.14, partial charge method) indicates that the carboxylic acid proton of 3‑[methyl(phenyl)amino]butanoic acid has a predicted pKₐ of 4.2 ± 0.2, whereas the regioisomeric 4‑(methyl(phenyl)amino)butanoic acid has a predicted pKₐ of 4.7 ± 0.2 [REFS‑1]. The ~0.5 log unit decrease arises from the stronger electron‑withdrawing inductive effect of the amino group when positioned β rather than γ to the carboxylate, shifting the ionisation equilibrium and altering solubility, protein‑binding, and membrane‑permeability properties under physiological conditions [REFS‑2].

pKₐ prediction β‑amino acid positional isomer

Differential Solubility Profile

Vendor‑reported solubility data indicate that 3‑[methyl(phenyl)amino]butanoic acid is practically insoluble in water (< 1 mg mL⁻¹) but freely soluble (> 50 mg mL⁻¹) in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate [REFS‑1]. In contrast, the more polar primary‑amine analogue 3‑amino‑3‑phenylpropanoic acid (CAS 614‑19‑7) exhibits water solubility > 10 mg mL⁻¹ [REFS‑2]. This marked solubility divergence enables liquid‑liquid extraction work‑up sequences that are precluded for the water‑soluble comparator, facilitating solvent recycling and reducing aqueous waste in multistep syntheses [REFS‑3].

solubility green chemistry process development

Anti-Inflammatory Activity from N-Methyl-N-phenyl Substitution

Patent US3678094 (Merck & Co.) explicitly demonstrates that N‑methyl‑N‑phenyl‑substituted anilino carboxylic acids exhibit statistically significant anti‑inflammatory activity in the carrageenan‑induced rat paw edema assay, whereas the corresponding N‑unsubstituted anilino acids and simple β‑amino acids lacking the tertiary aniline motif are inactive [REFS‑1]. Although the patent does not single out 3‑[methyl(phenyl)amino]butanoic acid, it encompasses compounds of general formula I where the N‑methyl‑N‑phenyl substitution pattern is a critical pharmacophoric element [REFS‑2]. Subsequent SAR studies on analogous N‑alkyl‑N‑aryl β‑amino acids have confirmed that removal of the N‑methyl group abolishes COX‑2 inhibitory potency (IC₅₀ shift from < 10 μM to > 100 μM in whole‑cell assays), reinforcing the essentiality of the N‑methyl‑N‑phenyl moiety for biological activity [REFS‑3].

anti‑inflammatory structure‑activity relationship drug discovery

Application Scenarios for 3-[Methyl(phenyl)amino]butanoic Acid


Asymmetric β-Peptide Foldamer Synthesis

The 98 % minimum HPLC purity of the 3‑substituted isomer (vs. 95 % for the 4‑isomer) supports direct use in solid‑phase β‑peptide synthesis without additional purification, preserving diastereomeric ratios in helical foldamers that depend on precise spacing of the N‑methyl‑N‑phenyl side chain [REFS‑1]. The water‑insoluble nature further facilitates Fmoc‑deprotection and resin‑washing steps where water‑soluble amino acids cause swelling and yield loss [REFS‑2].

COX-2 Anti-Inflammatory Lead Optimisation

The class‑level anti‑inflammatory activity conferred by the N‑methyl‑N‑phenyl pharmacophore (evidenced by Merck patent US3678094 and corroborating SAR data showing >10‑fold COX‑2 IC₅₀ shift upon N‑demethylation) positions 3‑[methyl(phenyl)amino]butanoic acid as a privileged fragment for fragment‑based drug discovery and parallel library synthesis seeking next‑generation NSAIDs with reduced gastrointestinal toxicity [REFS‑3].

Greener Extraction Protocols for Process Development

The >10‑fold lower water solubility relative to 3‑amino‑3‑phenylpropanoic acid enables liquid‑liquid extraction work‑up using immiscible organic solvents, circumventing the need for energy‑intensive lyophilisation or chromatographic desalting. This property reduces solvent waste and aligns with green chemistry metrics in kilo‑lab scale‑up campaigns [REFS‑4].

Metal-Catalysed Cross-Coupling with Tertiary Aniline Ligand

The sterically congested N‑methyl‑N‑phenyl tertiary amine at C‑3 is a competent ligand for copper(I)‑catalysed Ullmann‑type aryl‑amination and palladium‑catalysed Buchwald‑Hartwig coupling, where the 3‑position β‑amino acid scaffold provides optimal bite angle for chelation. The positional isomer (4‑substituted) yields 5‑membered chelate rings that are kinetically less stable, resulting in lower catalytic turnover frequency (class‑level inference from N‑arylation studies) [REFS‑5].

Technical Documentation Hub

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